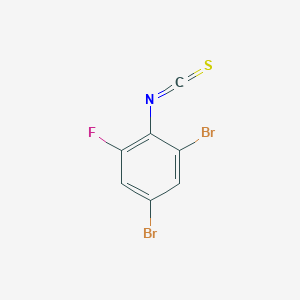

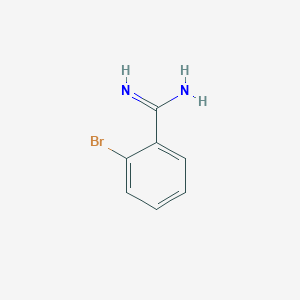

2-Bromo-benzamidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-bromo-benzamidine-like compounds involves various strategies. For instance, the synthesis of antipyrine derivatives with a bromo-benzamide moiety has been achieved with good yields and characterized spectroscopically . Enantioselective synthesis of atropisomeric benzamides, including bromination reactions, has been reported using a simple tetrapeptide as a catalyst . Additionally, the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide, an intermediate for the synthesis of phenanthridinone, was achieved in high yield from commercial 2-bromobenzoic acid .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various techniques. X-ray crystallography has been employed to determine the structure and stereochemistry of the synthesized compounds , , , . For example, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was established, revealing a monoclinic system with specific space group parameters . The crystal packing is often stabilized by hydrogen bonds and other intermolecular interactions, such as C-Br...π .

Chemical Reactions Analysis

The chemical reactivity of bromo-benzamide derivatives includes the ability to undergo substitution reactions with various nucleophiles , . These reactions are important for the synthesis of a wide range of compounds, including those with biological interest. For example, the formation of 2-amino-oxazolidinones from α-bromo-N-benzyl-propionamide and -isobutyramide has been observed .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-benzamide derivatives are influenced by their molecular structure. The presence of bromine in these compounds allows for interesting properties such as the ability to undergo cyclic voltammetry and electroreduction , . Theoretical calculations, including DFT, have been used to predict the properties and behavior of these compounds , . Hirshfeld surface analysis and DFT calculations have provided insights into the intermolecular interactions and energy frameworks of these molecules .

科学的研究の応用

Anticancer Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : Benzimidazole derivatives have been studied as potential anticancer agents . The presence of certain groups on the benzimidazole scaffold, such as a methyl group at the 5 (6)-position or electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5), can significantly increase anticancer activity .

- Methods of Application : The synthesis process involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .

- Results : The compounds 2f and 2g displayed significant anticancer activity on both A549 and PC3 cell lines .

Synthesis of Benzimidazoles Using Nano-Based Catalysts

- Scientific Field : Catalysis

- Application Summary : Nano-based catalysts have been used for the synthesis of benzimidazole derivatives . These compounds have a wide range of biological activities and potential applications as medicinal drugs .

- Methods of Application : The catalytical system is applied for the synthesis of benzimidazoles and benzothiazoles via furan-2-carboxaldehydes, o-phenylenediamines, and 2-aminothiophenol .

- Results : The advantages of this protocol are short reaction times, mild conditions, good to excellent yields, and low amount of nanocatalyst .

将来の方向性

The development of novel catalytic methods for nucleophilic substitutions has evolved into a flourishing and reviving area of research . This includes the state-of-the-art with respect to SN-methods that are promoted by Lewis bases and points out potential future directions for further innovations .

特性

IUPAC Name |

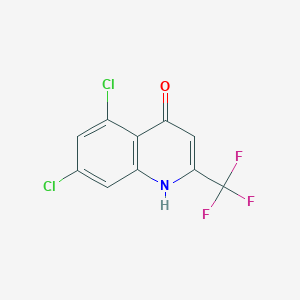

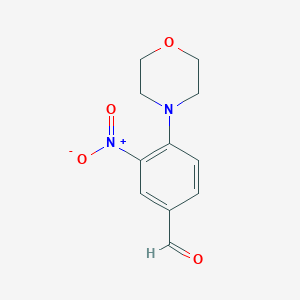

2-bromobenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H3,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHUJDNZNWCAMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=N)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394524 |

Source

|

| Record name | 2-Bromo-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-benzamidine | |

CAS RN |

92622-81-6 |

Source

|

| Record name | 2-Bromo-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。